Compound Description: BMS-777607 is a selective and orally efficacious inhibitor of the Met kinase superfamily. It demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. Due to its efficacy, favorable pharmacokinetic profile, and preclinical safety, it was advanced into phase I clinical trials.
Compound Description: AZD-9668 is a novel, orally active inhibitor of neutrophil elastase (NE). It demonstrated efficacy in reducing lung inflammation and associated structural changes in animal models of respiratory diseases driven by NE, such as bronchiectasis and chronic obstructive pulmonary disease.
Compound Description: This compound is a Type II DFG-out inhibitor of receptor-interacting protein kinase 3 (RIPK3), a key player in the necroptosis signaling pathway. Its identification enabled the discovery of a novel conformation of RIPK3, paving the way for the development of selective inhibitors targeting this pathway.
Compound Description: This compound serves as an N-heterocyclic ligand in the synthesis of various transition metal complexes. These complexes have been investigated for their antimicrobial, antimycobacterial, and cytotoxic activities.
Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2. It demonstrated robust antitumor effects in a Karpas-422 xenograft model and is currently in Phase I clinical trials for B-cell lymphoma.
Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. It exhibits favorable potency, toxicology profile, and aqueous solubility, making it a promising candidate for intranasal administration.
Compound Description: FTIDC is a highly potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). It has shown oral activity and potent inhibition of mGluR1-mediated face-washing behavior in mice.
Compound Description: This compound serves as the starting material in the synthesis of several 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives, including O- and N-phenacyl substituted products. The structural analysis of these derivatives was conducted using single crystal diffraction.
Compound Description: This compound features two planar bicyclic fragments, a 1,2-dihydroquinoline and a 3,4-dihydroquinazolinone, connected by a carboxamide linker. Intramolecular hydrogen bonding influences bond lengths within the molecule.
Compound Description: MPP is a mixed cholecystokinin (CCK) antagonist that displayed antidepressant effects in the forced swim test and reversed stress-induced dendritic atrophy in hippocampal CA3 pyramidal neurons in rats.
Compound Description: Compound 5 is a potent and reversible inhibitor of endothelial lipase (EL) that was identified through screening of a small set of nonselective lipase inhibitors. It showed selectivity against lipoprotein lipase (LPL) but was nonselective against hepatic lipase (HL).
Compound Description: BMS-A is a kinase inhibitor that was found to cause dose- and time-dependent vacuolar degeneration and necrosis of the adrenal cortex in rats. Studies revealed that this toxicity was likely due to a CYP11A1-mediated bioactivation that generated reactive species, leading to covalent binding to adrenal proteins.
Compound Description: Compound 1o is a pyrazole-based inhibitor of EZH2, a histone methyltransferase involved in epigenetic regulation. It showed low micromolar EZH2/PRC2 inhibition, good selectivity against other methyltransferases, and induced cell growth arrest and apoptosis in several cancer cell lines.
Compound Description: AR-C118925 is a P2Y2 receptor antagonist used as a chemical starting point for developing novel P2Y2R antagonists with improved physicochemical properties and drug-likeness.
Compound Description: CP55940 is a nonclassic cannabinoid agonist with high potency at both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor.
Compound Description: Compound 1 is a potent CGRP receptor antagonist developed for the treatment of migraines. Its synthesis was optimized to be convergent, stereoselective, and economical, allowing for multikilogram scale production. The chiral indazolyl amino ester subunit was synthesized using either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process.
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It exhibited high binding affinity for the CB1 receptor and antagonized the effects of WIN 55,212-2, a cannabinoid agonist, in both in vitro and in vivo assays.
Compound Description: BAY 10-6734 is an angiotensin II receptor antagonist that was studied for its protective effects in various animal models of hypertension. It demonstrated beneficial effects on haemodynamic, hormonal, renal, and structural parameters in these models, suggesting its potential as a therapeutic agent for hypertension.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.